molecular formula C17H18N6O2S B6500561 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 863460-66-6

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6500561
CAS No.: 863460-66-6
M. Wt: 370.4 g/mol
InChI Key: MJOLYVOTTOAYCW-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 4-Methoxyphenyl substituent at position 3: Enhances lipophilicity and may influence π-π stacking interactions with biological targets.
  • Pyrrolidin-1-yl ethanone moiety: Contributes to solubility and conformational flexibility due to the secondary amine in the pyrrolidine ring.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-25-13-6-4-12(5-7-13)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLYVOTTOAYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 863501-00-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Structure and Properties

The compound features a triazolo-pyrimidine core with a methoxyphenyl substitution and a pyrrolidine moiety. Its molecular formula is C15H18N6O2SC_{15}H_{18}N_6O_2S, and it possesses a molecular weight of approximately 358.41 g/mol.

Recent studies have highlighted the compound's potential as an anticancer agent. The following mechanisms are proposed based on structure-activity relationship (SAR) analyses:

  • Inhibition of USP28 : This compound has been identified as a potent inhibitor of the deubiquitinating enzyme USP28, which plays a critical role in cancer cell proliferation and survival. The IC50 value for USP28 inhibition was reported to be around 1.1 μmol/L, indicating significant potency against various cancer cell lines including breast and lung cancer cells .
  • Cytotoxicity : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

Data Table: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
MCF-745-97USP28 inhibition
HCT-1166-99Induction of apoptosis
A549 (Lung)0.98c-Met/VEGFR-2 inhibition

Case Studies

In a study by Barbuceanu et al., the compound was tested against various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study emphasized the importance of the triazolo-pyrimidine scaffold in enhancing anticancer activity through targeted enzyme inhibition .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

The antimicrobial activity is attributed to:

  • Cell Membrane Disruption : The presence of sulfur in the structure may enhance the interaction with microbial membranes, leading to increased permeability and cell death.
  • Inhibition of DNA Synthesis : Similar compounds have shown to inhibit nucleic acid synthesis in pathogens, which may be a contributing factor to its efficacy.

Data Table: Antimicrobial Activity Summary

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.125Bactericidal
Escherichia coli0.250Bacteriostatic
Candida albicans0.500Fungicidal

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (CAS: 920377-60-2) , a close analog with distinct modifications:

Feature Target Compound Compound
Aryl Substituent 4-Methoxyphenyl (OCH₃) 4-Ethoxyphenyl (OC₂H₅)
Heterocyclic Ring Pyrrolidine (5-membered, 1N) Piperazine (6-membered, 2N)
Ethanone Substituent Sulfanyl (-S-) Phenoxy (-O-C₆H₅)

Physicochemical and Functional Implications

Aryl Group Modifications
  • 4-Methoxyphenyl vs. Methoxy offers a balance between lipophilicity and metabolic stability due to shorter alkyl chains .
Heterocyclic Ring Differences
  • Pyrrolidine vs. Pyrrolidine’s compact structure may improve bioavailability by reducing steric hindrance .
Ethanone Substituents
  • Sulfanyl (-S-) vs. Phenoxy (-O-C₆H₅): Sulfanyl groups can participate in covalent interactions (e.g., disulfide bonds) or coordinate metal ions, critical for enzyme inhibition. Phenoxy groups engage in hydrophobic interactions but lack sulfur’s reactivity, limiting their versatility in binding .

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